3-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid
Description
3-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid is a benzoic acid derivative featuring a complex substituent at the 3-position. The substituent consists of a carbamothioyl group (-NH-CS-NH-) linked to a 1-(acetylamino)-2,2,2-trichloroethyl moiety. Key structural attributes include:
- Acetylamino group: A -NH-CO-CH₃ group attached to the ethyl chain.
- Trichloroethyl group: A -CH₂-CCl₃ fragment contributing significant steric bulk and electronegativity.
This compound shares a scaffold with other benzoic acid derivatives but differs in substituent position and functional groups, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C12H12Cl3N3O3S |
|---|---|
Molecular Weight |
384.7 g/mol |
IUPAC Name |
3-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C12H12Cl3N3O3S/c1-6(19)16-10(12(13,14)15)18-11(22)17-8-4-2-3-7(5-8)9(20)21/h2-5,10H,1H3,(H,16,19)(H,20,21)(H2,17,18,22) |
InChI Key |
QBJRNRDKTIWXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid typically involves multiple steps. One common method includes the reaction of 3-aminobenzoic acid with 1-(acetylamino)-2,2,2-trichloroethane in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to maintain the quality and yield of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzoic acid derivatives.
Scientific Research Applications
3-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The pathways involved may include the inhibition of DNA synthesis or the induction of oxidative stress, resulting in cell death or growth inhibition.
Comparison with Similar Compounds
Research Implications and Limitations
- The main compound’s acetyl group balances lipophilicity and solubility, making it a candidate for further pharmacokinetic studies.
- Bromine substitution () could enhance reactivity but may also increase toxicity risks .
Further studies should prioritize synthesizing the main compound and evaluating its bioactivity relative to these analogs.
Q & A
Q. How can the synthesis of 3-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid be optimized for yield and purity?
Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent system) and purification techniques. For example, a refluxing acetic acid system with sodium acetate as a catalyst (analogous to methods used for structurally related thiazole-indole hybrids) can enhance reaction efficiency . Recrystallization from a DMF/acetic acid mixture may improve purity, as demonstrated in similar benzoic acid derivative syntheses . Monitoring reaction progress via TLC (hexane/EtOH systems) and adjusting stoichiometric ratios of intermediates (e.g., carbamothioyl precursors) can mitigate side reactions .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use and NMR (in DMSO-) to confirm substituent positions and hydrogen bonding. For instance, NMR signals between δ 7.1–7.7 ppm may indicate aromatic protons, while δ 10.5 ppm suggests an NH group .
- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., [M+H] peaks).
- X-ray Crystallography : If single crystals are obtainable, analyze dihedral angles and hydrogen-bonding networks, as done for structurally similar thiourea-benzoic acid hybrids .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
Methodological Answer: Solubility in polar (e.g., DMSO, ethanol) and aqueous buffers must be empirically tested. For example, derivatives of aminobenzoic acids often require pH adjustment (e.g., sodium bicarbonate for carboxylate salt formation) to enhance aqueous solubility . Pre-solubilization in DMSO (<1% v/v) followed by dilution in assay buffers is a common strategy to avoid precipitation in cell-based studies.
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
- Standardized Assay Conditions : Control variables like solvent concentration (DMSO), pH, and incubation time. For example, discrepancies in IC values may arise from differences in serum content in cell media .
- Orthogonal Validation : Use multiple assays (e.g., enzymatic inhibition, cytotoxicity profiling) to confirm activity. Cross-reference with structural analogs (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives) to identify structure-activity trends .
Q. How can researchers evaluate the environmental fate and ecotoxicological risks of this compound?
Methodological Answer: Adopt a tiered approach based on the INCHEMBIOL project framework:
- Phase 1 (Lab Studies) : Determine log , hydrolysis rates, and photodegradation kinetics in simulated environmental matrices (e.g., freshwater, soil) .
- Phase 2 (Ecotoxicology) : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna, zebrafish embryos) using OECD guidelines. Monitor bioaccumulation potential via LC-MS/MS .
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets using computational methods?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., enzymes with conserved catalytic sites). Compare results with thiourea-containing inhibitors documented in crystallographic databases .
- MD Simulations : Perform 100-ns simulations (AMBER/CHARMM force fields) to analyze stability of ligand-target complexes. Pay attention to hydrogen bonds between the carbamothioyl group and active-site residues .
Q. How can structure-activity relationships (SARs) be systematically explored for derivatives of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., trichloroethyl to trifluoroethyl) and assess impact on bioactivity. Use protocols from related triazine-benzoic acid hybrids as a template .
- 3D-QSAR Modeling : Employ CoMFA/CoMSIA to correlate steric/electrostatic fields with activity data. Validate models using leave-one-out cross-validation (q > 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
